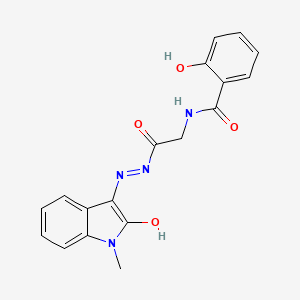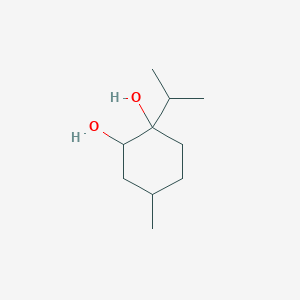methyl}phenol CAS No. 543694-81-1](/img/structure/B14160020.png)
2-{[Phenyl(piperidin-1-yl)phosphoryl](piperidin-1-yl)methyl}phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{Phenyl(piperidin-1-yl)phosphorylmethyl}phenol is a complex organic compound that features a phenyl group, two piperidine rings, and a phosphoryl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{Phenyl(piperidin-1-yl)phosphorylmethyl}phenol typically involves multi-step organic reactions. One common method includes the reaction of phenylphosphonic dichloride with piperidine to form phenyl(piperidin-1-yl)phosphoryl chloride. This intermediate is then reacted with another equivalent of piperidine and a phenolic compound under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully chosen to ensure efficient reactions and minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2-{Phenyl(piperidin-1-yl)phosphorylmethyl}phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The phosphoryl group can be reduced under specific conditions.
Substitution: The piperidine rings can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Various alkylating agents or halogenating agents.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Reduced phosphoryl derivatives.
Substitution: Substituted piperidine derivatives.
Applications De Recherche Scientifique
2-{Phenyl(piperidin-1-yl)phosphorylmethyl}phenol has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its pharmacological properties, including potential use as an analgesic or anti-inflammatory agent.
Industry: Utilized in the development of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of 2-{Phenyl(piperidin-1-yl)phosphorylmethyl}phenol involves its interaction with specific molecular targets. The phenolic group can engage in hydrogen bonding, while the piperidine rings can interact with various receptors or enzymes. The phosphoryl group may play a role in modulating the compound’s overall reactivity and binding affinity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylpiperidines: Compounds with a phenyl group attached to a piperidine ring, known for their pharmacological effects.
Piperidine Derivatives: Various substituted piperidines with diverse biological activities.
Uniqueness
2-{Phenyl(piperidin-1-yl)phosphorylmethyl}phenol is unique due to the presence of both a phosphoryl group and two piperidine rings, which confer distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable subject of study in multiple research domains .
Propriétés
Numéro CAS |
543694-81-1 |
|---|---|
Formule moléculaire |
C23H31N2O2P |
Poids moléculaire |
398.5 g/mol |
Nom IUPAC |
2-[[phenyl(piperidin-1-yl)phosphoryl]-piperidin-1-ylmethyl]phenol |
InChI |
InChI=1S/C23H31N2O2P/c26-22-15-7-6-14-21(22)23(24-16-8-2-9-17-24)28(27,20-12-4-1-5-13-20)25-18-10-3-11-19-25/h1,4-7,12-15,23,26H,2-3,8-11,16-19H2 |
Clé InChI |
VXUMUJVFHPVKKH-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)C(C2=CC=CC=C2O)P(=O)(C3=CC=CC=C3)N4CCCCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(4-Propan-2-yloxyphenyl)methyl]-5-(2-pyridin-4-ylethyl)-1,3-diazinane-2,4,6-trione](/img/structure/B14159943.png)
![[2-(4-Fluoroanilino)-2-oxoethyl] 3-methylbenzoate](/img/structure/B14159949.png)

![1-Benzyl-2-[(2-bromobenzyl)sulfanyl]-5,6-dihydro-1h-imidazo[4,5-d]pyridazine-4,7-dione](/img/structure/B14159967.png)
![1-Thia-4-azaspiro[4.5]decane-3-carboxylic acid, (R)-](/img/structure/B14159973.png)

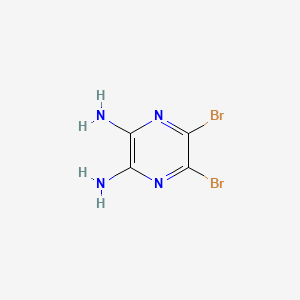
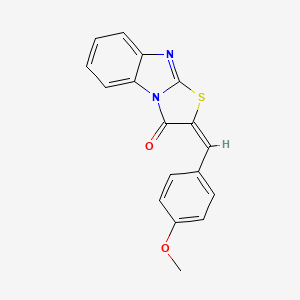
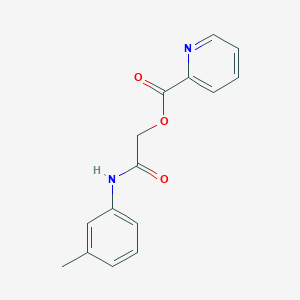
![N-(2,4-dimethylphenyl)-2-methyl-N-[(2-oxo-1H-quinolin-4-yl)methyl]propanamide](/img/structure/B14159991.png)

